N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14803301
Molecular Formula: C15H14N4O3S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O3S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C15H14N4O3S/c1-19-11-6-4-3-5-9(11)10(7-13(19)20)14(21)16-15-18-17-12(23-15)8-22-2/h3-7H,8H2,1-2H3,(H,16,18,21) |
| Standard InChI Key | IKZNZPGYURULTR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NN=C(S3)COC |
Introduction
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that combines a thiadiazole ring with a quinoline moiety. This structural combination is significant for its potential applications in medicinal chemistry due to the known biological activities of both thiadiazole and quinoline functional groups.
Biological Activities
Compounds containing thiadiazole and quinoline rings exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has shown potential in inhibiting bacterial growth and displaying cytotoxic effects against cancer cell lines. The mechanism of action is likely related to the disruption of cellular processes through interaction with specific biological targets.
Synthesis and Potential Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Its potential applications are vast due to its unique structural features, which enhance its biological activity profile compared to simpler analogs. This structural complexity may lead to more effective interactions with biological targets and improved therapeutic outcomes.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amino | Contains thiadiazole; potential for antimicrobial activity | Antibacterial |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amino | Thiadiazole with phenyl substitution; known for similar activities | Antifungal |
| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Simplified thiadiazole structure; used in synthetic pathways | Antimicrobial |
| 2-Amino-5-methyl-1,3,4-thiadiazole | Basic thiadiazole structure; versatile synthetic intermediate | Various biological activities |
Research Findings and Future Directions
Research indicates that compounds with thiadiazole and quinoline rings exhibit significant biological activities. Studies on the interactions of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may inhibit specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation. Further in-depth studies are needed to fully explore its therapeutic potential.
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